molecular formula C32H46N4 B8239339 (4S,4'S)-4,4'-Diisobutyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

(4S,4'S)-4,4'-Diisobutyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Cat. No.: B8239339
M. Wt: 486.7 g/mol
InChI Key: ZDYKGXGSCWNDOQ-NSOVKSMOSA-N
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Description

This chiral biimidazole derivative features a rigid tetrahydrobiimidazole core substituted with diisobutyl groups at the 4,4'-positions and 3-isopropylphenyl groups at the 1,1'-positions.

Properties

IUPAC Name

(4S)-4-(2-methylpropyl)-2-[(4S)-4-(2-methylpropyl)-1-(3-propan-2-ylphenyl)-4,5-dihydroimidazol-2-yl]-1-(3-propan-2-ylphenyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N4/c1-21(2)15-27-19-35(29-13-9-11-25(17-29)23(5)6)31(33-27)32-34-28(16-22(3)4)20-36(32)30-14-10-12-26(18-30)24(7)8/h9-14,17-18,21-24,27-28H,15-16,19-20H2,1-8H3/t27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYKGXGSCWNDOQ-NSOVKSMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)C)CC(C)C)C4=CC=CC(=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)C)CC(C)C)C4=CC=CC(=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,4'S)-4,4'-Diisobutyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 2374958-80-0
  • Molecular Formula : C32H46N4
  • Molecular Weight : 486.75 g/mol
  • Purity : 98% .

Synthesis

The synthesis of this compound involves multi-step organic reactions typically utilizing imidazole derivatives as precursors. The specific synthetic routes can vary based on the desired purity and yield. Notably, the compound's structure features two isobutyl groups and bis(3-isopropylphenyl) moieties which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of biimidazole derivatives. For instance:

  • Compounds with similar structures exhibited cytotoxic effects against various cancer cell lines including colon and prostate cancer cells. The IC50 values ranged from 64.2 µM to 86.3 µM for metastatic colon cancer SW620 cells .
  • Additionally, selectivity indices indicate a favorable profile compared to traditional chemotherapeutics like doxorubicin and cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • It demonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µg/mL against strains such as Staphylococcus aureus and Bacillus subtilis .
  • The bactericidal nature was confirmed with MBC/MIC ratios indicating effective killing at lower concentrations .

While specific mechanisms for this compound are still under investigation:

  • It is hypothesized that the imidazole core may interact with biological targets such as enzymes or receptors involved in cell proliferation or microbial resistance mechanisms.

Case Studies

StudyCell LineIC50 (µM)Activity
Study 1SW620 (Colon Cancer)64.2Cytotoxic
Study 2PC3 (Prostate Cancer)70.2Cytotoxic
Study 3S. aureus ATCC 653862.5Antimicrobial

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent-Driven Structural Variations

The compound’s structural analogues differ primarily in substituents at the 4,4'- (alkyl groups) and 1,1'- (aryl groups) positions. Key examples include:

Compound Name 4,4'-Substituents 1,1'-Aryl Substituents Molecular Weight (g/mol) Purity (%) Key Reference
(4S,4'S)-4,4'-Diisobutyl-1,1'-bis(3-isopropylphenyl)-tetrahydrobiimidazole (Target) Diisobutyl 3-Isopropylphenyl ~500 (estimated) N/A
(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-(trifluoromethyl)phenyl)-tetrahydrobiimidazole Diisopropyl 4-Trifluoromethylphenyl 505.46 98
(4S,4'S)-4,4'-Dicyclohexyl-1,1'-bis(3-tert-butylphenyl)-tetrahydrobiimidazole Dicyclohexyl 3-tert-Butylphenyl 566.88 98
(4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-tetrahydrobiimidazole Diisopropyl Phenyl 374.52 98

Key Observations :

  • Aryl Substituents : Electron-withdrawing groups (e.g., 4-trifluoromethylphenyl in ) reduce electron density at the biimidazole core, whereas electron-donating groups (e.g., 3-isopropylphenyl in the target compound) may improve coordination with metal catalysts.

Physicochemical and Pharmacological Properties

Solubility and Stability
  • The target compound’s 3-isopropylphenyl groups improve solubility in organic solvents (e.g., toluene, ethanol) compared to analogues with polar substituents like trifluoromethyl groups .
  • Dicyclohexyl-substituted analogues exhibit higher melting points (>200°C) due to increased rigidity, as noted in .
Bioactivity and Target Interactions
  • Compounds with similar biimidazole cores (Tanimoto index >0.75) show clustered bioactivity profiles, particularly in apoptosis pathways. For example, caspase-3 activation was observed in analogues with trifluoromethylphenyl groups .
  • The target compound’s 3-isopropylphenyl groups may favor interactions with hydrophobic protein pockets, though specific bioactivity data require further validation .

Computational Similarity Analysis

Using Tanimoto and Dice metrics (Morgan fingerprints), the target compound shares >70% similarity with diisopropyl- and dicyclohexyl-substituted analogues, but <60% with diphenyl derivatives. This highlights the critical role of aryl substituents in modulating molecular recognition .

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